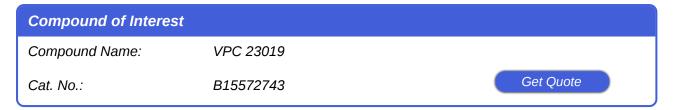




The Anti-Angiogenic Potential of VPC23019: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of VPC23019, a competitive antagonist of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P3, on angiogenesis both in vitro and in vivo. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Core Concepts: S1P Signaling in Angiogenesis

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in vascular development and angiogenesis. It exerts its effects by binding to a family of five G protein-coupled receptors (S1P1-5). S1P1 and S1P3 are prominently expressed on endothelial cells and are key mediators of pro-angiogenic signals, including cell migration, proliferation, and tube formation. Therefore, antagonism of S1P1 and S1P3 presents a promising strategy for inhibiting angiogenesis, a critical process in tumor growth and metastasis. VPC23019 is a valuable tool compound for investigating the therapeutic potential of this pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biochemical activity of VPC23019 and its effects on angiogenesis.

Table 1: Biochemical Activity of VPC23019[1]



Target Receptor	Activity	pKi	pEC50
S1P1	Antagonist	7.86	-
S1P3	Antagonist	5.93	-
S1P4	Agonist	-	6.58
S1P5	Agonist	-	7.07

Table 2: In Vitro Effects of VPC23019 on Angiogenesis in Ovarian Cancer[2]

Assay	Cell Line	Treatment	Concentration	Observed Effect
Endothelial Cell Migration	HUVEC (Human Umbilical Vein Endothelial Cells)	Conditioned medium from ovarian cancer cells pre-treated with VPC23019	300 nM	Significant inhibition
Endothelial Cell Invasion	HUVEC	Conditioned medium from ovarian cancer cells pre-treated with VPC23019	300 nM	Significant inhibition
Endothelial Cell Tube Formation	HUVEC	Conditioned medium from ovarian cancer cells pre-treated with VPC23019	300 nM	Significant inhibition

Table 3: In Vivo Effects of VPC23019 on Angiogenesis in an Ovarian Cancer Xenograft Model[2]

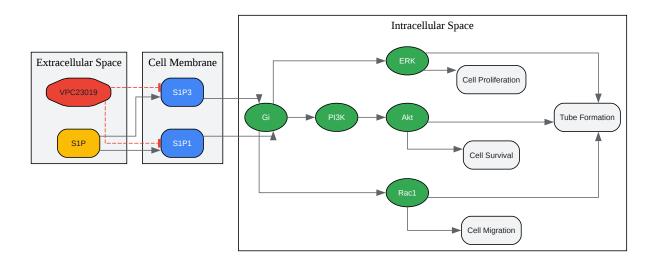


Animal Model	Treatment	Outcome Measure	Observed Effect
Intraperitoneal ovarian cancer xenograft (mouse)	VPC23019	Tumor Number and Weight	Significantly inhibited
Intraperitoneal ovarian cancer xenograft (mouse)	VPC23019	Microvessel Density (MVD)	Inhibited
Intraperitoneal ovarian cancer xenograft (mouse)	VPC23019	Angiogenic Factor Expression (VEGF, IL- 6, IL-8)	Inhibited

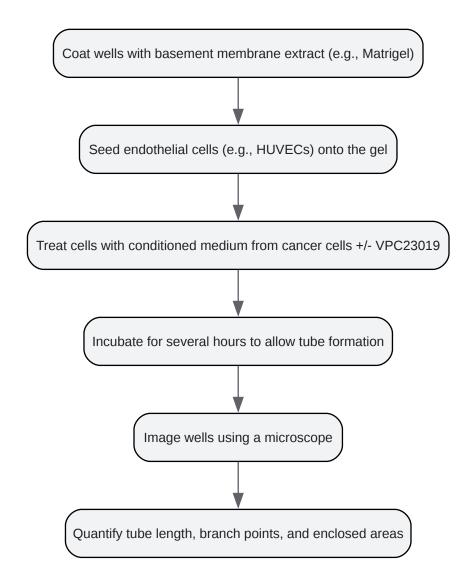
Signaling Pathways and Experimental Workflows S1P1/S1P3 Signaling Pathway in Angiogenesis

The following diagram illustrates the signaling cascade initiated by S1P binding to its receptors S1P1 and S1P3 on endothelial cells, leading to pro-angiogenic events. VPC23019 acts by competitively blocking these receptors.

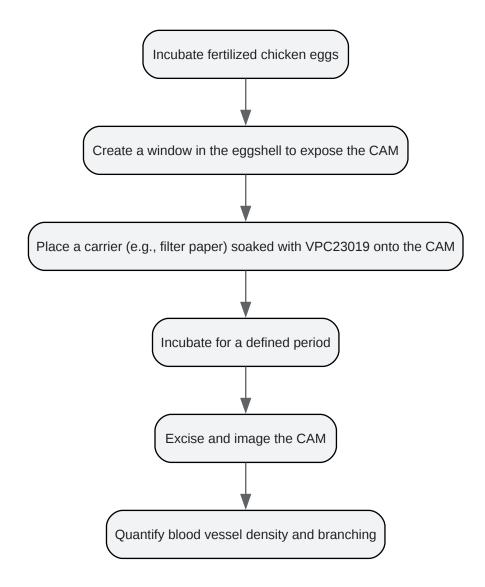




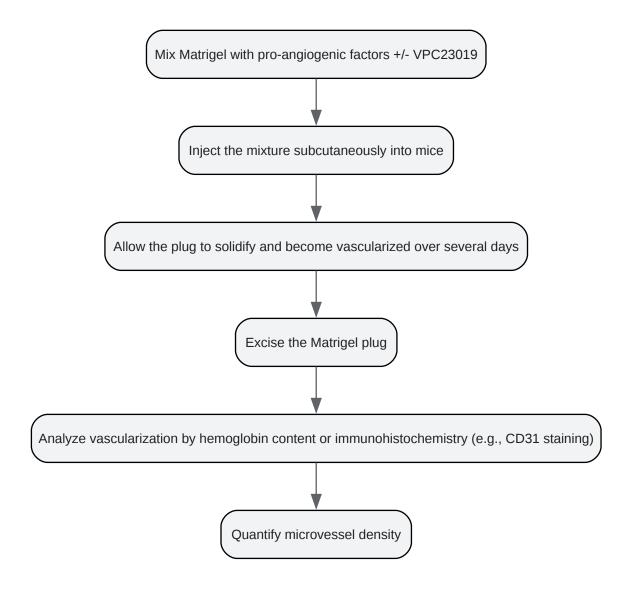












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